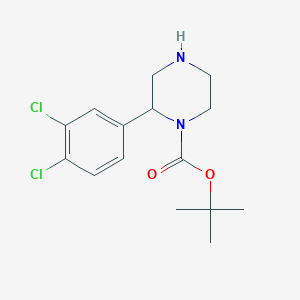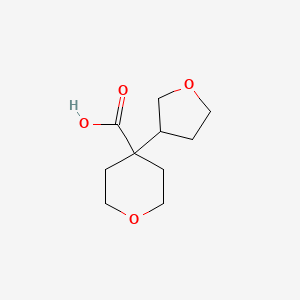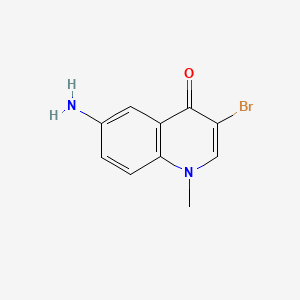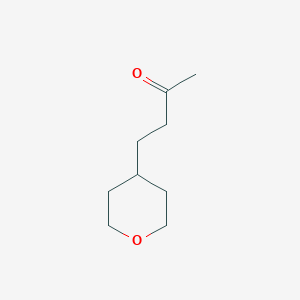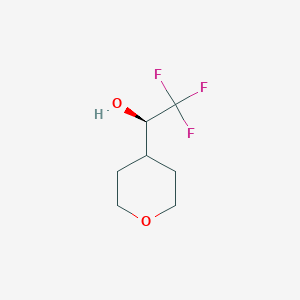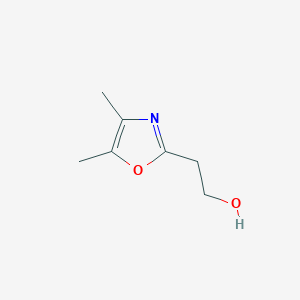
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with dimethyl oxalate under acidic conditions to form the oxazole ring. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete cyclization.
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base, such as sodium hydride, to form the oxazole ring. This reaction is usually performed in an organic solvent, such as dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the recovery and recycling of solvents and catalysts are important considerations to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst, such as aluminum chloride, and are carried out in an organic solvent like dichloromethane.
Major Products
Oxidation: 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde
Reduction: Saturated oxazole derivatives
Substitution: Various substituted oxazole derivatives, depending on the reagents used
Aplicaciones Científicas De Investigación
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with active site residues, while the oxazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein and lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group. It is used in similar applications, such as medicinal chemistry and materials science.
2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-ol: This compound has the hydroxyl group attached to a different position on the oxazole ring. It exhibits similar chemical reactivity and applications.
Uniqueness
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific hydrogen bonds and other interactions that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3 |
Clave InChI |
HQPVJRJBSXIKAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
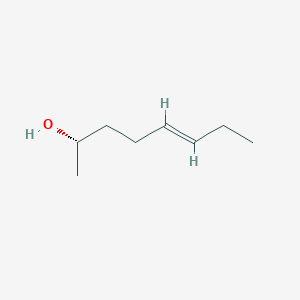
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
